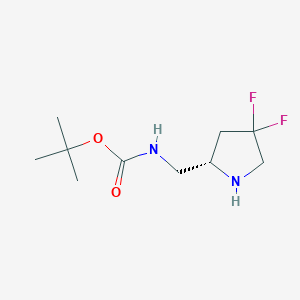

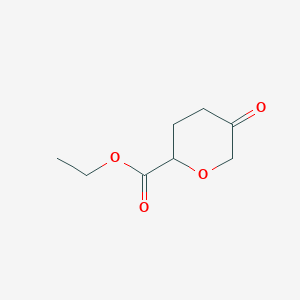

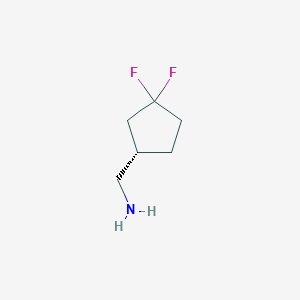

2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride

説明

2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride, also known as 2-Methyl-1H-benzimidazole ethanamine hydrochloride, is a synthetic compound that has been used in a wide range of scientific research applications. It is a white crystalline powder with a molecular weight of 197.7 g/mol and a melting point of 155-156°C. The compound is soluble in water and alcohol, and is relatively stable under normal laboratory conditions.

科学的研究の応用

Synthesis and Pharmacological Activity

Novel heterocyclic compounds containing benzimidazole derivatives, synthesized from 2-(1H-benzimidazol-2-yl) acetonitrile, have shown effective antimicrobial activity against various pathogenic bacterial strains. These compounds also exhibit high activity against rotavirus Wa strain and adenovirus type 7 (Bassyouni et al., 2012).

Anticancer Screening

A series of 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles were synthesized and tested for cytotoxic activity against various cancer cell lines, showing potential as antiproliferative agents (Varshney et al., 2015).

Biological Activities of Derivatives

2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives exhibited potent immunosuppressive and immunostimulatory effects on immune cells, along with significant inhibitory activities against NO generation and cytotoxicity against various cancer cells (Abdel‐Aziz et al., 2011).

DNA Binding and Nuclease Activity

Cu(II) complexes of tridentate ligands, including benzimidazole derivatives, demonstrated DNA binding properties and nuclease activity, offering insights into their potential cytotoxic effects against cancer cell lines (Kumar et al., 2012).

Antimicrobial Agents

A range of benzimidazole derivatives with various substituents showed significant antimicrobial activity against bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains (Alasmary et al., 2015).

Anti-Inflammatory Activity

Certain N', N''-(1-(1H-benzimidazole-2-yl)-2-(4-substituted phenyl ethane-1, 2-diyl)) substituted aromatic amines and hydrazides showed notable anti-inflammatory activity, indicating their potential for therapeutic applications (KunnambathKrishnakumar et al., 2013).

Antiprotozoal Activity

2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives exhibited strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, outperforming standard drugs like metronidazole (Pérez‐Villanueva et al., 2013).

Inhibitors of Mammalian DNA Topoisomerase I

Some benzimidazole derivatives were active as inhibitors of type I DNA topoisomerases, an enzyme crucial in DNA replication, indicating their potential role in cancer therapy (Alpan et al., 2007).

特性

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.ClH/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEITZIKRLESQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)

![7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1404967.png)

![6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid](/img/structure/B1404975.png)

![Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404976.png)

![7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol](/img/structure/B1404977.png)